1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with an ethyl group and at position 6 with a piperazine moiety bearing a 3-(trifluoromethyl)benzenesulfonyl group. The triazolopyridazine scaffold is known for its versatility in medicinal chemistry, particularly in targeting bromodomains (e.g., BRD4) and kinase domains due to its planar aromatic structure and hydrogen-bonding capabilities . The 3-ethyl substituent may enhance lipophilicity and influence steric interactions with target proteins, while the sulfonyl-piperazine group contributes to solubility and metabolic stability .
Properties
IUPAC Name |
3-ethyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2S/c1-2-15-22-23-16-6-7-17(24-27(15)16)25-8-10-26(11-9-25)30(28,29)14-5-3-4-13(12-14)18(19,20)21/h3-7,12H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKHWBJUXXNUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the bromodomains of BRD4 . BRD4 is a well-studied target and contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading. These bromodomains are promising therapeutic targets for treating various diseases, including cancers.
Biochemical Pathways
The inhibition of BRD4 bromodomains can affect various biochemical pathways. BRD4 is involved in the regulation of gene expression, and its inhibition can therefore impact a wide range of cellular processes
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for related compounds. These studies can provide valuable insights into the likely ADME properties of this compound and their impact on its bioavailability.
Biological Activity
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazolo-pyridazine core and a piperazine moiety, which are known for their diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 400.5 g/mol. The structure includes a trifluoromethyl group and a sulfonyl group, which may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1060279-84-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazolo-pyridazine core is known to inhibit specific kinase activities, which play crucial roles in cell signaling pathways related to cancer and other diseases.
For example, compounds with similar structures have shown the capability to inhibit the activity of cyclooxygenases (COX), which are involved in inflammation and pain pathways. The sulfonyl group enhances binding affinity to target proteins, potentially increasing the selectivity of the compound for its biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor cell proliferation in vitro.
In a study assessing the cytotoxic effects on various cancer cell lines, it was found that certain analogs reduced cell viability significantly at micromolar concentrations. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against several bacterial strains. In vitro tests revealed that it exhibits dose-dependent inhibitory effects on Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to contribute to enhanced membrane permeability, facilitating greater uptake by microbial cells.
Case Studies and Research Findings
- Inhibition of Kinase Activity : A study demonstrated that similar triazolo-pyridazine derivatives effectively inhibited IKKβ kinase activity in THP-1 cells, leading to decreased TNFα production. This suggests potential applications in inflammatory diseases and cancer therapy.
- Antimicrobial Efficacy : Research indicated that derivatives showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, highlighting their potential as lead compounds for antibiotic development.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the piperazine nitrogen and the triazole ring significantly affect biological activity, suggesting pathways for optimizing efficacy through chemical synthesis.
Scientific Research Applications
Overview
The compound 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine is a heterocyclic organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and material science. Its unique structural features contribute to its diverse biological activities and chemical reactivity.
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent . Its structure allows it to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that compounds with similar triazolo-pyridazine frameworks exhibit cytotoxic effects against cancer cell lines. This may be due to their ability to inhibit specific enzymes involved in cell proliferation and survival pathways.
- Antimicrobial Properties : Research indicates that derivatives of triazolopyridazines can possess antibacterial and antifungal activities. The incorporation of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Biochemical Studies
This compound is also valuable in biochemical research :
- Enzyme Inhibition Studies : The ability to inhibit enzymes such as kinases or phosphatases makes it a useful tool for studying cellular signaling pathways. The interactions can be quantified using various biochemical assays.
- Receptor Binding Studies : Investigating how this compound interacts with specific receptors can provide insights into its mechanism of action and therapeutic potential.
Material Science
In addition to its biological applications, this compound can be utilized in material science :
- Polymer Synthesis : The unique chemical structure allows it to serve as a building block for synthesizing polymers with tailored properties. This includes enhancing thermal stability or mechanical strength.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of triazolopyridazine derivatives for their anticancer properties. The findings indicated that compounds similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Research published in the International Journal of Antimicrobial Agents demonstrated the efficacy of triazolo-pyridazine derivatives against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Chemical Reactions Analysis
Types of Chemical Reactions
This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: The ethyl group on the triazolo-pyridazine core can be oxidized to form an ethyl ester or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol under specific conditions, typically using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents, such as amines or alcohols, often in the presence of a base.
Reaction Conditions and Reagents
The conditions and reagents used in these reactions significantly influence the outcome. For instance, the choice of solvent, temperature, and catalysts can affect the yield and purity of the products.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Aqueous or organic solvents, controlled temperature |
| Reduction | LiAlH₄, NaBH₄ | Inert atmosphere, low temperature |
| Substitution | Amines, alcohols | Presence of a base, controlled temperature |
Comparison with Similar Compounds
Compounds with similar structures, such as 1-{3-ethyl- triazolo[4,3-b]pyridazin-6-yl}-4-(naphthalene-2-sulfonyl)piperazine , share the triazolo-pyridazine core but differ in their sulfonyl groups. These differences can affect their chemical properties and biological activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred from sulfonyl group’s polarity.
Key Observations :
- AZD5153 demonstrates superior BRD4 inhibition due to bivalent binding (triazolopyridazine + phenoxyethyl-piperidyl groups), whereas the target compound’s monovalent design may limit potency .
- Indole-ethylamine derivatives (e.g., compound 6 in ) show moderate BRD4 activity, suggesting the trifluoromethyl group alone is insufficient for high affinity; the ethyl group in the target compound may improve steric complementarity .
- Piperazine salts (e.g., ) exhibit high solubility, but the target compound’s benzenesulfonyl group balances solubility and membrane permeability better than hydrophilic salts .
Preparation Methods
Cyclization Strategies
The triazolo[4,3-b]pyridazine moiety is typically constructed via cyclization reactions between pyridazine precursors and hydrazine derivatives. For example, 3-ethyl-1,2,4-triazolo[4,3-b]pyridazine can be synthesized by reacting 6-hydrazinylpyridazine with ethyl orthoacetate under acidic conditions. This process facilitates the formation of the fused triazole ring through intramolecular cyclization.
Reaction Conditions :
Functionalization at Position 6
The 6-position of the triazolo[4,3-b]pyridazine core is critical for subsequent coupling with the sulfonylated piperazine group. Chlorination or bromination at this position using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) enables nucleophilic substitution reactions. For instance, 6-chloro-3-ethyl-[1,triazolo[4,3-b]pyridazine serves as a key intermediate.
Sulfonylation of Piperazine Derivatives
Preparation of 3-(Trifluoromethyl)Benzenesulfonyl Chloride
The sulfonylating agent, 3-(trifluoromethyl)benzenesulfonyl chloride, is synthesized via chlorosulfonation of 3-(trifluoromethyl)benzene. This involves reacting the aromatic substrate with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.
Key Considerations :
-
Purity : Distillation under reduced pressure (bp: 95–100°C at 15 mmHg).
-
Stability : Storage under anhydrous conditions to prevent hydrolysis.
Sulfonylation of Piperazine
Piperazine undergoes sulfonylation with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃). The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Representative Protocol :
-
Reagents : Piperazine (1.0 eq), 3-(trifluoromethyl)benzenesulfonyl chloride (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent : THF, 25°C, 6 hours.
-
Yield : 85–90% (isolated via filtration and recrystallization from ethanol).
Coupling of Triazolo[4,3-b]Pyridazine and Sulfonylated Piperazine
Nucleophilic Aromatic Substitution
The 6-chloro intermediate of the triazolo[4,3-b]pyridazine core reacts with 4-[3-(trifluoromethyl)benzenesulfonyl]piperazine in a palladium-catalyzed coupling reaction. This method, analogous to Buchwald-Hartwig amination, employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) as ligands.
Optimized Conditions :
Microwave-Assisted Coupling
Recent advances utilize microwave irradiation to accelerate the coupling reaction. For example, heating at 150°C for 30 minutes in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) as the base achieves comparable yields while reducing reaction times.
Purification and Characterization
Q & A
Q. What are the established synthetic routes for 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine?
The compound is synthesized via multi-step protocols involving:
- Copper-catalyzed click chemistry : A CuSO₄·5H₂O/sodium ascorbate system facilitates azide-alkyne cycloaddition to form triazole intermediates, followed by sulfonylation .
- Stepwise heterocycle assembly : Cyclization reactions using hydrazine hydrate and thioglycolic acid under reflux conditions generate the triazolo-pyridazine core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are critical for isolating high-purity products .
Q. How is structural confirmation performed for this compound?
Key analytical methods include:
- 1H/13C NMR : To verify substituent positions and piperazine sulfonylation (e.g., characteristic shifts for CF₃ groups at δ ~120-125 ppm in 13C NMR) .
- Elemental analysis : Confirms stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .
- HPLC : Validates purity (>98%) using C18 reverse-phase columns with UV detection at 254 nm .
Q. What pharmacological targets are associated with this compound?
The triazolo-pyridazine scaffold shows affinity for:
- Fungal 14-α-demethylase (CYP51) : Molecular docking studies (PDB: 3LD6) reveal hydrogen bonding with heme propionate groups, suggesting antifungal potential .
- Central nervous system receptors : Piperazine sulfonamides often target serotonin/dopamine receptors, necessitating radioligand binding assays for specificity profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield of the triazolo-pyridazine core?
- Solvent selection : Use DCM/H₂O (2:1) for azide-alkyne cycloaddition to enhance regioselectivity .
- Catalyst loading : 0.3 equiv CuSO₄ with 0.6 equiv sodium ascorbate minimizes side reactions .
- Temperature control : Maintain 25–30°C during cyclization to prevent decomposition of thermally labile intermediates .
Q. How should researchers address contradictions in biological activity data across studies?
Q. What computational strategies validate molecular docking results for this compound?
- Consensus scoring : Combine AutoDock Vina and Glide scores to reduce false positives .
- MD simulations : Run 100 ns trajectories in Desmond to confirm stable binding poses with CYP51’s hydrophobic pocket .
- Free energy calculations : MM-GBSA analysis quantifies binding affinity (ΔG < −8 kcal/mol indicates strong interactions) .
Q. What methods characterize the compound’s thermal stability and degradation pathways?
- TGA/DSC : Monitor decomposition onset temperatures (typically >200°C for triazolo derivatives) .
- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives) under accelerated stability conditions (40°C/75% RH) .
Q. How is regioselectivity achieved during triazolo ring formation?
Q. What analytical techniques identify metabolites in pharmacokinetic studies?
- High-resolution LC-MS : Q-TOF systems (e.g., Agilent 6545) detect phase I metabolites (hydroxylation, N-dealkylation) with ppm mass accuracy .
- Isotopic labeling : Use 14C-labeled analogs to trace biliary excretion in rodent models .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
